4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-chlorobenzohydrazide with a suitable nitrile to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorinated aromatic compound with different functional groups.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: A compound with a similar chlorophenyl group but different overall structure.
Piperazine Derivatives: Compounds containing piperazine rings that may share some pharmacological properties.
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific oxadiazole ring structure and the presence of both chlorophenyl and butanamide groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-10-5-4-9-14(15)18-21-17(24-22-18)12-6-11-16(23)20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOQRLGBWRMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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